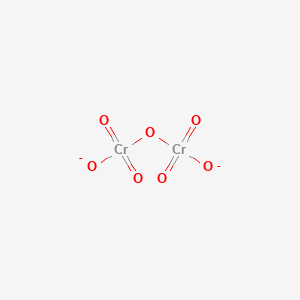
Dichromate
Vue d'ensemble
Description
Dichromate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly oxidizing agent that can be used in various applications, including organic synthesis, analytical chemistry, and electroplating.
Applications De Recherche Scientifique
1. Environmental Monitoring and Toxicity Analysis
Dichromate, as an industrial oxidant, has extensive applications but also poses threats to organisms and the environment due to its carcinogenicity and mutagenicity. Research has focused on developing new methods for detecting and imaging dichromate in living cells and the environment. For instance, a new fluorescent probe, RhoCr, has been reported for detecting dichromate. This probe displays strong enhancement of fluorescence emission, fast response, and excellent sensitivity, enabling the imaging of intracellular dichromate and its detection in tap water and pool water, which is crucial for environmental monitoring (Xia et al., 2017).
2. Bioremediation and Biofuel Production
Dichromate contamination in water bodies is a significant environmental concern. Bioremediation using marine micro-algal species has been explored to reduce dichromate levels in wastewater. This method not only decreases dichromate concentration but also enables lipid accumulation in the algae, which can serve as biofuel. The effectiveness of this approach depends on optimizing conditions such as light intensity, sodium nitrate concentration, and temperature for maximal dichromate removal and lipid production (Hedayatkhah et al., 2018).
3. Material Science and Fabrication
Dichromate plays a role in material science, particularly in the fabrication of polymers and holograms. The oxidation of aniline with dichromate leads to the formation of polyaniline films with specific redox and electrochemical properties, useful in various applications. Additionally, dichromate gelatin doped with an organic dye has been used for recording holograms due to its high resolution and increased photosensitivity, offering potential for information storage and optical applications (Mažeikienė & Malinauskas, 2000); (Páez-Trujillo et al., 2007).
4. Pollution Detection and Removal
Innovative strategies have been developed to detect and remove dichromate from water sources, crucial for protecting health and ecosystems. For instance, a luminescent Zr(IV)-MOF (Metal-Organic Framework) has been constructed for selective dichromate recognition and rapid removal from aqueous solutions. This framework demonstrates excellent stability, sensitivity, and capacity for dichromate capture, making it a promising tool for environmental cleanup (He et al., 2018).
5. Analytical and Detection Techniques
The analytical applications of dichromate involve the evaluation of its concentration and behavior in various contexts. For example, the uncertainty in the determination of chemical oxygen demand using the dichromate method has been assessed to improve the accuracy of this commonly used analytical procedure. Moreover, modified electrodes have been developed for the sensitive and indirect determination of dichromate in aqueous solutions, showcasing the integration of analytical chemistry and nanotechnology (Bai Xiao-lin, 2006); (Nosuhi et al., 2017).
Propriétés
Numéro CAS |
13907-47-6 |
|---|---|
Nom du produit |
Dichromate |
Formule moléculaire |
Cr2O7-2 |
Poids moléculaire |
215.99 g/mol |
Nom IUPAC |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.7O/q;;;;;;;2*-1 |
Clé InChI |
SOCTUWSJJQCPFX-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canonique |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Autres numéros CAS |
13907-47-6 |
Synonymes |
BICHROMATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

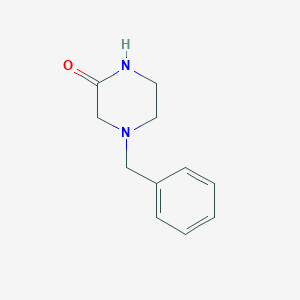
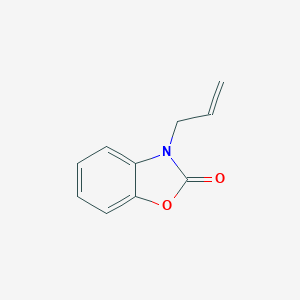
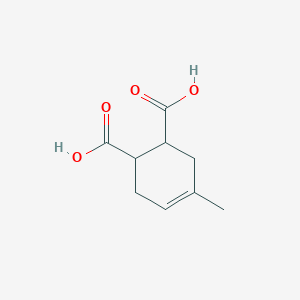
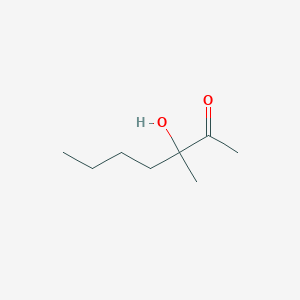
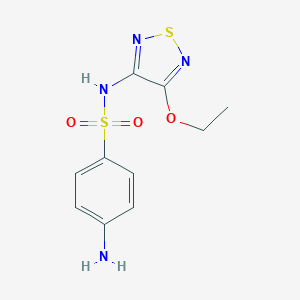
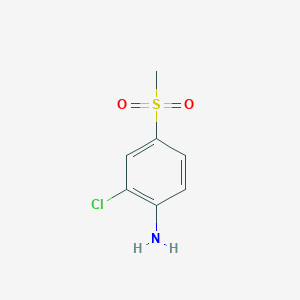
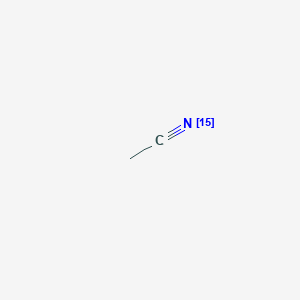
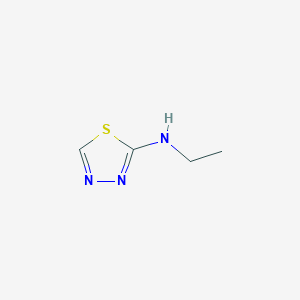
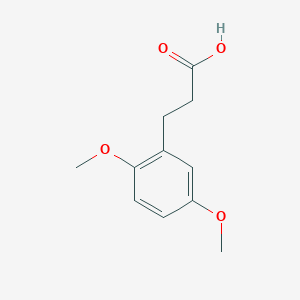
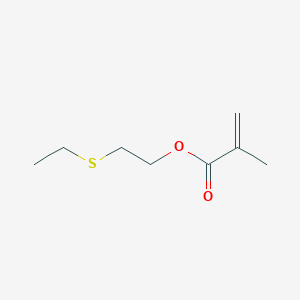
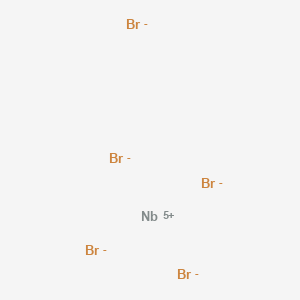
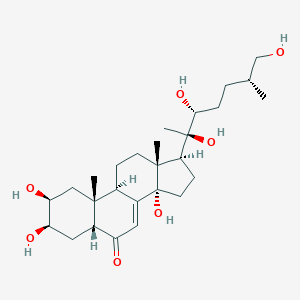
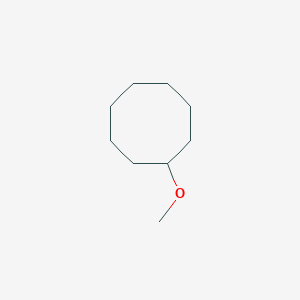
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)